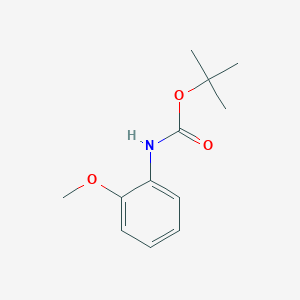

tert-butyl N-(2-methoxyphenyl)carbamate

説明

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(2-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-7-5-6-8-10(9)15-4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSWMVURURVRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406855 | |

| Record name | Tert-butyl 2-methoxyphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154150-18-2 | |

| Record name | Tert-butyl 2-methoxyphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 154150-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Senior Application Scientist's Guide to the Synthesis of tert-Butyl N-(2-methoxyphenyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Boc-Protected Anilines

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic manipulation of functional groups is paramount. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine-protecting group, prized for its robustness under a wide range of nucleophilic and basic conditions, yet readily cleaved under mild acidic treatment.[1][2][3] The target molecule, tert-butyl N-(2-methoxyphenyl)carbamate, is a valuable building block. The methoxy substituent at the ortho position influences the electronic and steric environment of the carbamate, making it a key intermediate for constructing complex scaffolds where regioselectivity and controlled reactivity are essential. This guide provides a comprehensive, field-tested perspective on its synthesis from 2-methoxyaniline, moving beyond a simple recitation of steps to elucidate the underlying principles that ensure success and reproducibility.

Pillar 1: The Reaction Mechanism - A Tale of Nucleophiles and Electrophiles

The synthesis is a classic nucleophilic acyl substitution reaction. The core principle involves the attack of a nucleophilic amine on an electrophilic carbonyl carbon.[3]

-

The Nucleophile: 2-methoxyaniline (o-anisidine) serves as the nucleophile. The lone pair of electrons on the nitrogen atom of the primary amine is readily available for bond formation.[4]

-

The Electrophile: Di-tert-butyl dicarbonate (Boc-anhydride) is the electrophilic source of the Boc group. The carbonyl carbons are electron-deficient due to the polarization of the C=O bonds and the inductive effect of the adjacent oxygen atoms, making them susceptible to nucleophilic attack.[1]

The reaction proceeds through a well-defined pathway:

-

Nucleophilic Attack: The nitrogen atom of 2-methoxyaniline attacks one of the electrophilic carbonyl carbons of the Boc-anhydride.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Intermediate Collapse & Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a tert-butoxycarbonate anion. This anion is an excellent leaving group because it is resonance-stabilized.

-

Irreversible Decomposition: The tert-butoxycarbonate anion is unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[5] This irreversible decomposition is a key thermodynamic driving force for the reaction, shifting the equilibrium entirely towards the products.

-

Proton Transfer: The highly basic tert-butoxide anion abstracts the proton from the now-protonated amine, yielding the final product, tert-butyl N-(2-methoxyphenyl)carbamate, and tert-butanol as a byproduct.

While the reaction can proceed without an external base, the addition of a mild, non-nucleophilic base like triethylamine (TEA) or catalytic 4-dimethylaminopyridine (DMAP) is common practice to accelerate the final deprotonation step and neutralize any acidic impurities.[3][6][7]

Caption: Figure 1: Reaction Mechanism for Boc Protection.

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed for robustness, incorporating in-process checks and purification steps that ensure a high-purity final product.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume / Mass | Notes |

| 2-Methoxyaniline | C₇H₉NO | 123.15 | 10.0 | 1.23 g (1.13 mL) | Toxic liquid, handle with care.[4] |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 10.5 (1.05 eq) | 2.29 g | Moisture sensitive, irritant.[8] |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12.0 (1.2 eq) | 1.67 mL | Corrosive, strong odor. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~50 mL | Volatile, suspected carcinogen. |

| 1 M HCl (aq) | HCl | 36.46 | - | ~20 mL | For work-up. |

| Sat. NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | ~20 mL | For work-up. |

| Brine (Sat. NaCl aq) | NaCl | 58.44 | - | ~20 mL | For work-up. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~2-3 g | Drying agent. |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyaniline (1.23 g, 10.0 mmol). Dissolve the aniline in dichloromethane (25 mL).

-

Basification: Place the flask in an ice-water bath (0 °C). Add triethylamine (1.67 mL, 12.0 mmol) to the stirred solution.

-

Boc-Anhydride Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.29 g, 10.5 mmol) in dichloromethane (15 mL). Add this solution dropwise to the cold aniline solution over 15-20 minutes using an addition funnel. Causality: Slow addition is critical to manage the reaction exotherm and prevent potential side reactions, such as the formation of di-Boc protected species.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

In-Process Monitoring (TLC): Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate solvent system. The starting aniline will have a lower Rf value than the less polar carbamate product. The reaction is complete when the aniline spot is no longer visible.

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel.

-

Wash with 1 M HCl (20 mL) to remove triethylamine and any unreacted 2-methoxyaniline.

-

Wash with saturated aqueous NaHCO₃ (20 mL) to neutralize any remaining acid.

-

Wash with brine (20 mL) to remove residual water.

-

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Cool to 0 °C to induce crystallization. Filter the resulting white solid and dry under vacuum. This typically yields the product as a white to off-white solid.

Caption: Figure 2: Experimental Workflow for Synthesis.

Pillar 3: Authoritative Grounding & Product Characterization

Confirmation of the product's identity and purity is non-negotiable. The following data provides a benchmark for validation.

Expected Analytical Data

| Analysis Method | Expected Result |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.10-7.90 (br s, 1H, NH), 7.20-6.80 (m, 4H, Ar-H), 3.86 (s, 3H, OCH₃), 1.52 (s, 9H, C(CH₃)₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 153.0 (C=O), 147.5 (Ar-C-O), 127.8 (Ar-C-N), 122.0, 121.2, 119.5, 110.0 (Ar-CH), 80.5 (C(CH₃)₃), 55.6 (OCH₃), 28.4 (C(CH₃)₃). |

| IR (ATR, cm⁻¹) | 3350-3300 (N-H stretch), 2980-2930 (C-H stretch), 1710 (C=O stretch), 1590, 1530 (N-H bend, Ar C=C), 1230 (C-O stretch). |

| MS (ESI+) | m/z 224.13 ([M+H]⁺), 246.11 ([M+Na]⁺).[9] |

Safety & Handling: A Mandate for Due Diligence

Professional-grade synthesis demands an unwavering commitment to safety.

-

Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of volatile solvents and reagents.[8][10]

-

Personal Protective Equipment (PPE): Standard PPE, including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves, is mandatory.

-

Reagent-Specific Hazards:

-

2-Methoxyaniline: Is toxic upon inhalation, ingestion, and skin contact and is a suspected mutagen.[4]

-

Di-tert-butyl dicarbonate: Is a flammable solid and a severe respiratory irritant that can be fatal if inhaled.[10][11][12] It is also moisture-sensitive and should be handled under a dry atmosphere where possible.

-

Dichloromethane: Is a volatile suspected carcinogen.

-

-

Waste Disposal: All chemical waste, including solvents and aqueous washes, must be collected in appropriately labeled containers for disposal according to institutional and local environmental regulations.

Conclusion

The N-Boc protection of 2-methoxyaniline is a fundamental, high-yield transformation that provides access to a versatile synthetic intermediate. By understanding the mechanistic underpinnings, adhering to a robust and logical experimental workflow, and rigorously characterizing the final product, researchers can confidently and safely execute this synthesis. This guide serves not as a mere recipe, but as a framework for thoughtful and effective chemical synthesis.

References

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available from: [Link]

-

GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]

-

GSC Biological and Pharmaceutical Sciences. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available from: [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]

-

YouTube. Di-tert-butyl dicarbonate. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

-

ResearchGate. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. Available from: [Link]

-

Supporting Information. Characterization Data of the Products. Available from: [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available from: [Link]

-

National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

-

ResearchGate. Recycle studies of protection of aniline with BOC anhydride over SBA-15 catalysts. Available from: [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

-

PubChemLite. Tert-butyl n-(2-methoxyphenyl)carbamate (C12H17NO3). Available from: [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

Sources

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 8. aksci.com [aksci.com]

- 9. PubChemLite - Tert-butyl n-(2-methoxyphenyl)carbamate (C12H17NO3) [pubchemlite.lcsb.uni.lu]

- 10. peptide.com [peptide.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. carlroth.com [carlroth.com]

physical and chemical properties of tert-butyl N-(2-methoxyphenyl)carbamate

This guide provides a comprehensive technical overview of tert-butyl N-(2-methoxyphenyl)carbamate, a key building block in modern organic synthesis, particularly within the realm of drug discovery and development. This document will delve into its physicochemical properties, synthesis, reactivity, and applications, offering insights grounded in established scientific principles and experimental data.

Introduction and Significance

Tert-butyl N-(2-methoxyphenyl)carbamate, also known as N-Boc-2-methoxyaniline, belongs to the class of N-Boc protected anilines. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality. This protection strategy is fundamental in multi-step syntheses, preventing the nucleophilic and basic nature of the aniline nitrogen from interfering with reactions at other sites of the molecule. The strategic placement of the methoxy group at the ortho position influences the molecule's conformation and electronic properties, making it a valuable synthon for accessing a variety of complex molecular architectures. Its utility is particularly pronounced in the construction of heterocyclic compounds and other scaffolds of medicinal interest.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of tert-butyl N-(2-methoxyphenyl)carbamate is essential for its effective use in research and development. These properties dictate its handling, storage, and behavior in various reaction and purification systems.

| Property | Value | Source(s) |

| CAS Number | 154150-18-2 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO₃ | [1][2][3] |

| Molecular Weight | 223.27 g/mol | [1][2] |

| Appearance | Powder | |

| Melting Point | 33.5-35.0 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. | Inferred from synthesis protocols of related compounds. |

Synthesis and Mechanism

The most common and efficient method for the synthesis of tert-butyl N-(2-methoxyphenyl)carbamate is the reaction of 2-methoxyaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the N-Boc protection of amines.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the amine nitrogen of 2-methoxyaniline on one of the carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarbonate anion, which then decomposes to tert-butanol and carbon dioxide. The presence of a base is often employed to neutralize the resulting acidic byproduct and drive the reaction to completion.

Caption: General reaction scheme for the N-Boc protection of 2-methoxyaniline.

Experimental Protocol: Synthesis of tert-Butyl N-(2-methoxyphenyl)carbamate

This protocol is a representative procedure based on established methods for the N-Boc protection of anilines.[4]

Materials:

-

2-Methoxyaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 2-methoxyaniline (1.0 eq) in dichloromethane (DCM) is added triethylamine (1.2 eq).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of di-tert-butyl dicarbonate (1.1 eq) in DCM is added dropwise to the stirred solution over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford tert-butyl N-(2-methoxyphenyl)carbamate as a solid.

Reactivity and Synthetic Applications

The Boc-protected amine of tert-butyl N-(2-methoxyphenyl)carbamate is stable to a wide range of non-acidic reagents, allowing for selective transformations at other positions of the molecule.

Deprotection

The Boc group can be readily removed under acidic conditions to regenerate the free amine. Common reagents for this deprotection include trifluoroacetic acid (TFA) in dichloromethane, or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

Caption: Workflow for the acidic deprotection of the Boc group.

Directed Ortho-Metalation

The carbamate group, in conjunction with the methoxy group, can act as a directed metalating group (DMG), facilitating regioselective lithiation at the ortho position (C6) of the aromatic ring. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new functional groups.

Role in Drug Development

N-Boc protected anilines are crucial intermediates in the synthesis of numerous pharmaceutical compounds. While specific applications of tert-butyl N-(2-methoxyphenyl)carbamate are not extensively documented in readily available literature, its structural motif is present in various biologically active molecules. For instance, related substituted N-Boc-phenylcarbamates are precursors in the synthesis of kinase inhibitors and other targeted therapies.[4] The ability to selectively functionalize the aromatic ring while the amine is protected makes this compound a valuable tool for building molecular complexity in the drug discovery process.

Spectroscopic Characterization

While experimental spectra for tert-butyl N-(2-methoxyphenyl)carbamate are not widely published, the expected spectral features can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons will appear as a multiplet in the range of 6.8-7.5 ppm. A broad singlet corresponding to the N-H proton will also be present, typically between 6.5 and 8.0 ppm, and its chemical shift can be concentration-dependent. The methoxy group protons will appear as a singlet around 3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate will appear in the range of 152-155 ppm. The aromatic carbons will resonate in the 110-150 ppm region, with the carbon attached to the methoxy group appearing at the lower field end.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretch of the carbamate group around 1700-1730 cm⁻¹. An N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹. C-O stretching bands for the methoxy and carbamate groups will also be present.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl N-(2-methoxyphenyl)carbamate. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. Generally, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat should be worn.

Conclusion

Tert-butyl N-(2-methoxyphenyl)carbamate is a synthetically valuable compound that serves as a protected form of 2-methoxyaniline. Its well-defined physicochemical properties and predictable reactivity make it an important tool for organic chemists, particularly in the field of medicinal chemistry. The ability to mask the reactivity of the aniline nitrogen allows for a wide range of chemical transformations, enabling the construction of complex and novel molecules for drug discovery and other applications.

References

-

PubChemLite. Tert-butyl n-(2-methoxyphenyl)carbamate (C12H17NO3). Available from: [Link]

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available from: [Link]

-

LabSolutions. N-Boc-2-methoxyaniline. Available from: [Link]

-

CP Lab Safety. N-Boc-2-methoxyaniline, min 97%, 25 grams. Available from: [Link]

Sources

An In-depth Technical Guide to tert-butyl N-(2-methoxyphenyl)carbamate

This guide provides a comprehensive technical overview of tert-butyl N-(2-methoxyphenyl)carbamate, a key intermediate in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. While a specific CAS Registry Number for this compound is not widely cited in major chemical databases, its identity is well-defined by its structure and nomenclature. This document will serve as a critical resource for researchers, scientists, and drug development professionals by detailing its chemical identifiers, synthesis protocols, potential applications, and essential safety considerations.

Chemical Identity and Core Descriptors

tert-butyl N-(2-methoxyphenyl)carbamate belongs to the family of N-aryl carbamates, which are distinguished by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen of an aniline derivative. In this case, the aryl group is 2-methoxyphenyl.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-(2-methoxyphenyl)carbamate | PubChemLite[1] |

| Molecular Formula | C₁₂H₁₇NO₃ | PubChemLite[1] |

| Molecular Weight | 223.27 g/mol | - |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=CC=C1OC | PubChemLite[1] |

| InChI Key | DHSWMVURURVRDB-UHFFFAOYSA-N | PubChemLite[1] |

| CAS Number | Not assigned or widely reported | - |

The Strategic Importance of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules. Its primary function is to temporarily mask the reactivity of an amine functionality.[2][3] Amines are nucleophilic and basic, making them susceptible to a wide range of reactions. The Boc group electronically deactivates the nitrogen atom, rendering it less nucleophilic and preventing it from participating in undesired side reactions.

The utility of the Boc group stems from its stability under a broad spectrum of reaction conditions, including basic, and nucleophilic environments, while being readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[3] This selective removal allows for the deprotection of the amine at a desired stage of a multi-step synthesis, a critical feature in the development of pharmaceutical agents.

Synthesis of tert-butyl N-(2-methoxyphenyl)carbamate

The synthesis of tert-butyl N-(2-methoxyphenyl)carbamate is typically achieved through the N-acylation of 2-methoxyaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and efficient method for the introduction of the Boc protecting group onto an amine.

General Reaction Scheme

Caption: General synthesis of tert-butyl N-(2-methoxyphenyl)carbamate.

Detailed Experimental Protocol

This protocol is a robust procedure for the synthesis of N-Boc protected anilines and can be adapted for tert-butyl N-(2-methoxyphenyl)carbamate.

Materials:

-

2-Methoxyaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyaniline (1.0 equivalent) in dichloromethane.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution. The base acts as a scavenger for the acidic byproduct generated during the reaction.

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-methoxyaniline) is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure tert-butyl N-(2-methoxyphenyl)carbamate.

-

Physicochemical Properties and Analytical Characterization

| Property | Predicted Value/Information |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of common N-aryl carbamates |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |

| ¹H NMR | Expected signals include those for the tert-butyl protons (singlet, ~1.5 ppm), the methoxy protons (singlet, ~3.8 ppm), and aromatic protons (multiplets, ~6.8-7.5 ppm), as well as a broad singlet for the NH proton. |

| ¹³C NMR | Expected signals for the quaternary carbon of the tert-butyl group, the carbonyl carbon of the carbamate, the methoxy carbon, and the aromatic carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the carbamate (~1700-1730 cm⁻¹), and C-O stretching. |

| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observable. |

Applications in Research and Drug Development

tert-butyl N-(2-methoxyphenyl)carbamate is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The protected amine allows for selective modifications at other positions of the aromatic ring.

Role as a Synthetic Intermediate

The primary application of this compound is as a precursor for various chemical transformations, including:

-

Ortholithiation: The Boc-protected amine group can direct ortho-lithiation, allowing for the introduction of substituents at the position adjacent to the carbamate.

-

Cross-Coupling Reactions: The aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form C-C and C-N bonds, respectively.[4]

-

Elaboration to Heterocycles: It can serve as a starting material for the synthesis of various nitrogen-containing heterocyclic compounds.

A notable example of a related compound's application is the use of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate as a key intermediate in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[5][6]

Caption: Synthetic utility of tert-butyl N-(2-methoxyphenyl)carbamate.

Safety, Handling, and Storage

As a dedicated Safety Data Sheet (SDS) for tert-butyl N-(2-methoxyphenyl)carbamate is not available, safety precautions should be based on those for structurally similar compounds and the reactants used in its synthesis.

Hazard Identification (based on analogous compounds):

-

May cause respiratory irritation.[8]

Recommended Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses or goggles.

-

Wear a lab coat.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

tert-butyl N-(2-methoxyphenyl)carbamate, while lacking a universally assigned CAS number, is a well-defined and synthetically valuable compound. Its utility is primarily derived from the strategic use of the Boc protecting group, which enables a wide array of chemical transformations crucial for the synthesis of complex molecules in drug discovery and development. This guide provides the foundational knowledge for its synthesis, handling, and application, empowering researchers to effectively utilize this versatile intermediate in their scientific endeavors.

References

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Available from: [Link]

-

PubChem. tert-butyl N-(2-ethyl-4-methoxy-phenyl)carbamate. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available from: [Link]

-

PubChem. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. Tert-butyl n-(2-methoxyphenyl)carbamate (C12H17NO3). Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Available from: [Link]

-

PubChemLite. Tert-butyl n-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate (C14H22N2O3). Available from: [Link]

-

Wiley Online Library. Tert-butyl N-(2-formyl-3-methoxyphenyl)carbamate. Available from: [Link]

-

PubChem. tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate. National Center for Biotechnology Information. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - tert-Butyl carbamate. Available from: [Link]

-

Fisher Scientific. tert-Butyl carbamate - SAFETY DATA SHEET. Available from: [Link]

-

Synthesis of N-BOC amines by various routes. ResearchGate. Available from: [Link]

-

ChemBK. tert-Butyl (2-amino-6-methoxyphenyl)carbamate. Available from: [Link]

-

o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Available from: [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals. Available from: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Available from: [Link]

-

Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. ResearchGate. Available from: [Link]

Sources

- 1. PubChemLite - Tert-butyl n-(2-methoxyphenyl)carbamate (C12H17NO3) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to tert-butyl N-(2-methoxyphenyl)carbamate: Synthesis, Characterization, and Application

This guide provides an in-depth analysis of tert-butyl N-(2-methoxyphenyl)carbamate, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis, purification, and spectroscopic characterization. It further explores the mechanistic principles of its reactivity, its strategic applications, and essential safety protocols, offering a comprehensive resource for its effective utilization in the laboratory.

Introduction to tert-butyl N-(2-methoxyphenyl)carbamate

Tert-butyl N-(2-methoxyphenyl)carbamate is a synthetic organic compound widely employed as a protected form of 2-methoxyaniline. The core utility of this molecule lies in the strategic use of the tert-butoxycarbonyl (Boc) group to temporarily mask the nucleophilic and basic nature of the aromatic amine.[1][2] This protection is a cornerstone of modern multi-step organic synthesis, enabling chemists to perform a wide array of chemical transformations on other parts of a molecule without interference from the highly reactive amino group.[1][3]

The presence of the methoxy group ortho to the carbamate linkage introduces specific electronic and steric influences that can be leveraged in synthetic design. Substituted anilines are prevalent structural motifs in a vast number of pharmaceuticals and biologically active compounds.[4][5][6] Consequently, tert-butyl N-(2-methoxyphenyl)carbamate serves as a critical building block for creating complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its stability under various non-acidic conditions and the straightforward, high-yielding conditions for its removal make it an invaluable tool for synthetic chemists.[3][7]

Physicochemical and Spectroscopic Properties

The fundamental properties of tert-butyl N-(2-methoxyphenyl)carbamate are summarized below. Accurate characterization is paramount for confirming identity and purity before its use in subsequent synthetic steps.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₇NO₃ | [8] |

| Molecular Weight | 223.27 g/mol | N/A |

| Monoisotopic Mass | 223.12085 Da | [8] |

| Appearance | White to off-white solid (typical) | N/A |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, etc.) | N/A |

Spectroscopic Characterization

While a dedicated spectrum for this specific molecule is not publicly available, the expected spectral data can be reliably predicted based on analogous structures.[9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.5 ppm. The methoxy group protons will appear as a singlet at approximately δ 3.8 ppm. The aromatic protons will exhibit complex splitting patterns in the δ 6.8-7.5 ppm region. The N-H proton of the carbamate will present as a broad singlet, typically around δ 6.5-8.0 ppm, depending on the solvent and concentration.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will feature a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the methyl carbon of the same group around δ 28 ppm. The methoxy carbon will resonate near δ 55 ppm. The carbamate carbonyl carbon is expected in the δ 152-155 ppm range. Aromatic carbons will appear between δ 110-150 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present.[10] Key expected absorption bands include:

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (carbamate): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹.

-

C-O Stretch: Bands in the 1250-1050 cm⁻¹ region.

-

Synthesis and Purification

The synthesis of tert-butyl N-(2-methoxyphenyl)carbamate is a standard and high-yielding procedure involving the protection of 2-methoxyaniline with di-tert-butyl dicarbonate (Boc₂O).

Rationale for Experimental Choices

The reaction is typically catalyzed by a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acidic byproduct, and often a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is added to accelerate the reaction.[11][12] The use of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is standard, as it readily dissolves the reactants and does not interfere with the reaction mechanism.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 8. PubChemLite - Tert-butyl n-(2-methoxyphenyl)carbamate (C12H17NO3) [pubchemlite.lcsb.uni.lu]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. atlantis-press.com [atlantis-press.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of tert-butyl N-(2-methoxyphenyl)carbamate in Common Laboratory Solvents

This guide provides an in-depth exploration of the solubility characteristics of tert-butyl N-(2-methoxyphenyl)carbamate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, predictive insights, and detailed methodologies for experimental determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that dictates the viability of a compound throughout the drug development pipeline. From initial synthesis and purification to formulation and bioavailability, understanding how a molecule like tert-butyl N-(2-methoxyphenyl)carbamate behaves in various solvents is paramount. Inefficient solubility can lead to challenges in reaction kinetics, purification yields, and ultimately, the administration and efficacy of a potential therapeutic agent. This guide aims to equip the researcher with the necessary knowledge to navigate these challenges effectively.

Physicochemical Profile of tert-butyl N-(2-methoxyphenyl)carbamate

A molecule's structure is the primary determinant of its solubility. Key physicochemical properties of tert-butyl N-(2-methoxyphenyl)carbamate are outlined below:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₃ | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| Predicted XlogP | 2.8 | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not specified |

The predicted XlogP of 2.8 indicates that tert-butyl N-(2-methoxyphenyl)carbamate is a moderately nonpolar, or lipophilic, compound.[1] This value is a logarithmic measure of the partition coefficient between octanol and water and serves as a reliable indicator of a compound's relative solubility in nonpolar versus polar solvents. The presence of the aromatic ring, the tert-butyl group, and the ether linkage contribute to its nonpolar character. Conversely, the carbamate group, with its potential for hydrogen bonding, introduces a degree of polarity. The overall solubility will be a balance of these competing structural features.

Predicted Solubility Profile

Based on the "like dissolves like" principle, which states that a solute will dissolve best in a solvent that has a similar polarity, we can predict the solubility of tert-butyl N-(2-methoxyphenyl)carbamate in a range of common laboratory solvents.

Table of Predicted Solubilities:

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane | 0.1 | Low | Highly nonpolar solvent, unlikely to effectively solvate the polar carbamate group. |

| Toluene | 2.4 | Moderate to High | Aromatic solvent that can engage in π-stacking interactions with the phenyl ring of the solute. |

| Dichloromethane (DCM) | 3.1 | High | A versatile solvent with a moderate polarity that can solvate both nonpolar and moderately polar compounds. |

| Diethyl Ether | 2.8 | Moderate to High | Similar polarity to the solute, but its hydrogen bond accepting ability is weaker than other polar solvents. |

| Ethyl Acetate | 4.4 | High | A good balance of polarity, capable of acting as a hydrogen bond acceptor. |

| Acetone | 5.1 | High | A polar aprotic solvent that should readily dissolve the compound. |

| Isopropanol | 3.9 | Moderate | A polar protic solvent, but its bulkier alkyl group may hinder solvation compared to smaller alcohols. |

| Ethanol | 4.3 | Moderate to High | A polar protic solvent that can act as both a hydrogen bond donor and acceptor. |

| Methanol | 5.1 | Moderate | A polar protic solvent. While polar, the nonpolar bulk of the solute may limit high solubility. |

| Acetonitrile | 5.8 | Moderate | A polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| Water | 10.2 | Very Low | The high polarity of water makes it a poor solvent for the largely nonpolar tert-butyl N-(2-methoxyphenyl)carbamate. |

Experimental Determination of Solubility: A Validated Protocol

While predictions are valuable, empirical determination of solubility is essential for accurate process development and formulation. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[2]

Materials and Equipment

-

tert-butyl N-(2-methoxyphenyl)carbamate

-

Selected laboratory solvents (analytical grade)

-

Scintillation vials with screw caps

-

Thermostatic shaker bath

-

Analytical balance

-

Micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of tert-butyl N-(2-methoxyphenyl)carbamate to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected solvent to the vial.

-

Tightly seal the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient equilibration period (typically 24-48 hours) to ensure the solution has reached equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the filtered aliquot.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of tert-butyl N-(2-methoxyphenyl)carbamate.

-

-

Data Analysis:

-

Calculate the solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL) using the determined concentration and the dilution factor.

-

Visualizing the Workflow

The Science Behind Solubility: Key Intermolecular Interactions

The solubility of tert-butyl N-(2-methoxyphenyl)carbamate is governed by the interplay of various intermolecular forces between the solute and solvent molecules.

Sources

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Mechanism of Boc Protection of Anilines

Preamble: The Indispensable Role of the tert-Butoxycarbonyl (Boc) Group in Modern Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic masking and unmasking of reactive functional groups is paramount. The tert-butoxycarbonyl (Boc) protecting group stands as a titan in this field, prized for its robustness under a wide array of synthetic conditions and its clean, selective removal under mild acidic protocols.[1][2] While broadly applied to amines, its application to anilines—aromatic amines—presents unique mechanistic nuances due to the delocalized nature of the nitrogen lone pair. This guide provides an in-depth exploration of the core mechanisms governing the Boc protection of anilines, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Chapter 1: The Fundamental Mechanism of N-Boc Protection

The most prevalent method for introducing the Boc group is through the reaction of an aniline with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[3][4][5] The reaction is fundamentally a nucleophilic acyl substitution.

The process initiates with the nucleophilic attack of the aniline's nitrogen atom on one of the electrophilic carbonyl carbons of Boc₂O.[3][6][7] This step forms a transient tetrahedral intermediate.[6][7] The subsequent collapse of this intermediate is the rate-determining step, expelling a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and readily decomposes into the innocuous byproducts tert-butanol and carbon dioxide gas, a process that helps drive the reaction to completion.[3][8]

Caption: General mechanism of aniline Boc protection.

While the reaction can proceed without an external base, it is often slow. The generated tert-butoxide is basic; however, the addition of an external base is common practice to accelerate the reaction by neutralizing the protonated amine intermediate that forms.[1][3]

Chapter 2: The Power of Catalysis: Enhancing Reaction Efficiency

The choice of base or catalyst is a critical experimental parameter that hinges on the nucleophilicity of the aniline substrate. Less nucleophilic anilines, such as those bearing electron-withdrawing groups, often require a more potent catalytic system to achieve high yields in a reasonable timeframe.[9]

Standard Basic Conditions

For many anilines, a simple inorganic base like sodium bicarbonate (NaHCO₃) or an organic base like triethylamine (TEA) is sufficient.[1][3] These bases serve primarily to abstract a proton from the positively charged nitrogen in the intermediate, thereby accelerating the formation of the final product.

The DMAP-Catalyzed Pathway: A Paradigm of Efficiency

4-(Dimethylamino)pyridine (DMAP) is a powerful nucleophilic catalyst that dramatically accelerates the rate of Boc protection.[4][10][11] Its efficacy stems from a distinct mechanistic pathway.

-

Activation of Boc₂O : DMAP, being a superior nucleophile to aniline, first attacks the Boc anhydride. This forms a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate.[11][12] This species is a significantly more potent acylating agent than Boc₂O itself.[9]

-

Acylation of Aniline : The aniline then attacks the activated carbonyl carbon of the pyridinium intermediate.

-

Catalyst Regeneration : This step forms the N-Boc protected aniline and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.[11][12]

The use of catalytic DMAP is particularly crucial for electron-deficient anilines, where the inherent nucleophilicity of the nitrogen is diminished.[9][13]

Caption: The DMAP-catalyzed cycle for Boc protection.

Chapter 3: Substrate Scope and Reaction Parameters

The success and rate of a Boc protection reaction are highly dependent on the electronic and steric properties of the aniline substrate, as well as the chosen solvent.

-

Electronic Effects : Anilines with electron-donating groups (e.g., -OCH₃, -CH₃) are more nucleophilic and react faster.[14] Conversely, anilines with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are significantly less reactive and often necessitate the use of DMAP or harsher conditions.[9][13][15]

-

Steric Hindrance : Bulky substituents ortho to the amino group can sterically hinder the approach of the Boc anhydride, slowing the reaction.[9]

-

Solvent Choice : A variety of solvents can be employed, including tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[3][16] Notably, water has emerged as a viable and environmentally benign solvent for this transformation, often providing excellent yields without the need for a catalyst.[10][17]

Comparative Data on Aniline Protection

The following table summarizes typical conditions and outcomes for the Boc protection of various anilines, illustrating the impact of substrate electronics and the choice of catalyst.

| Substrate | Catalyst/Base | Solvent | Time (h) | Yield (%) |

| Aniline | NaHCO₃ | Dioxane/Water | 2 | >95 |

| 4-Methoxyaniline | TEA | THF | 1 | >98 |

| 4-Nitroaniline | None | Neat | 48 | <70 |

| 4-Nitroaniline | DMAP (cat.), TEA | DCM | 4 | >95 |

| Aniline | Amberlyst-15 | Solvent-free | <0.1 | 99[14] |

Data synthesized from multiple sources for illustrative purposes.[9][14][18]

Chapter 4: Field-Proven Experimental Protocols

A self-validating protocol is one where the expected outcome is consistently achieved through robust and well-understood procedures. The following protocols are standard in the field.

Workflow: General Experimental Procedure

Caption: Standard workflow for Boc protection of anilines.

Protocol 1: Standard Boc Protection of Aniline

This protocol is suitable for electron-rich or neutral anilines.

-

Materials : Aniline (1.0 eq), Di-tert-butyl dicarbonate (1.1 eq), Sodium Bicarbonate (2.0 eq), Dioxane, Water.

-

Procedure :

-

In a round-bottom flask, dissolve aniline in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate to the solution and stir.

-

Add di-tert-butyl dicarbonate portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the tert-butyl (phenyl)carbamate.

-

Protocol 2: DMAP-Catalyzed Protection of an Electron-Deficient Aniline

This protocol is designed for challenging substrates like 4-chloroaniline.

-

Materials : 4-chloroaniline (1.0 eq), Di-tert-butyl dicarbonate (1.2 eq), Triethylamine (1.5 eq), DMAP (0.1 eq), Dichloromethane (DCM).

-

Procedure :

-

Dissolve 4-chloroaniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add triethylamine, followed by a catalytic amount of DMAP.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography if necessary.

-

Chapter 5: Troubleshooting and Mechanistic Validation

-

Incomplete Reaction : For sluggish reactions, especially with electron-poor anilines, consider adding a catalytic amount of DMAP or gently heating the reaction mixture (e.g., to 40 °C).[9][16]

-

Formation of Di-Boc Product : Over-protection to form Ar-N(Boc)₂ can occur, particularly with highly nucleophilic anilines or a large excess of Boc₂O and DMAP.[19] Using stoichiometric control (near 1.0-1.1 equivalents of Boc₂O) minimizes this side reaction.

-

Validation of Protection :

-

TLC : Successful protection is indicated by the disappearance of the aniline starting material and the appearance of a new, typically less polar, spot.

-

¹H NMR : The most telling signal is the appearance of a large singlet integrating to 9 protons around 1.5 ppm, corresponding to the tert-butyl group. A broad singlet for the N-H proton will also be present.

-

IR Spectroscopy : Look for the disappearance of the characteristic N-H stretches of a primary amine and the appearance of a strong carbamate carbonyl (C=O) stretch around 1690-1720 cm⁻¹.

-

Conclusion

The Boc protection of anilines is a cornerstone transformation in organic chemistry, enabling the synthesis of complex molecules by temporarily deactivating the amine's nucleophilicity and basicity. Understanding the underlying mechanisms—from the fundamental nucleophilic acyl substitution to the highly efficient DMAP-catalyzed pathway—empowers chemists to make informed decisions. By judiciously selecting reagents, catalysts, and reaction conditions based on the electronic and steric nature of the aniline substrate, researchers can ensure high-yielding, robust, and predictable outcomes, paving the way for advancements in drug discovery and materials science.

References

-

Wikipedia. (2023, October 27). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. J&K Scientific. Retrieved from [Link]

-

Grokipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Grokipedia. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). Tert-Butyloxycarbonyl Protecting Group. Hebei Boze Chemical Co., Ltd. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. ResearchGate. Retrieved from [Link]

-

GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Advances. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Retrieved from [Link]

-

GSC Biological and Pharmaceutical Sciences. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Retrieved from [Link]

-

Hindawi. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Di-tert-butyl dicarbonate. Wikipedia. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron-deficient anilines, scalability, safety analysis and mechanism. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 12. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. researchgate.net [researchgate.net]

- 16. Amine Protection / Deprotection [fishersci.co.uk]

- 17. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.rsc.org [pubs.rsc.org]

The Pivotal Role of Di-tert-butyl Dicarbonate in the Synthesis of tert-butyl N-(2-methoxyphenyl)carbamate: A Technical Guide

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and deprotection of functional groups is a cornerstone of efficient molecular construction. Among the various protecting groups for amines, the tert-butoxycarbonyl (Boc) group stands out for its robustness, ease of installation, and mild cleavage conditions. This technical guide provides an in-depth exploration of the synthesis of tert-butyl N-(2-methoxyphenyl)carbamate, focusing on the critical role and mechanism of di-tert-butyl dicarbonate (Boc-anhydride) as the quintessential reagent for this transformation. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this common yet crucial synthetic step.

Introduction: The Strategic Imperative of Amine Protection

Amines are fundamental building blocks in a vast array of biologically active molecules and advanced materials.[1] However, their inherent nucleophilicity and basicity can interfere with a wide range of synthetic transformations.[1][2] This necessitates the use of protecting groups to temporarily mask the amine functionality, rendering it inert to specific reaction conditions.[3] The ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable without affecting other functional groups in the molecule.[2]

The tert-butoxycarbonyl (Boc) group has emerged as one of the most widely used amine protecting groups due to its satisfaction of these criteria.[4][5] It is stable to most bases, nucleophiles, and reductive conditions, yet can be easily removed under moderately acidic conditions.[6][7] The reagent of choice for the introduction of the Boc group is di-tert-butyl dicarbonate, commonly known as Boc-anhydride (Boc₂O).[4][6] This guide will dissect the synthesis of tert-butyl N-(2-methoxyphenyl)carbamate, a key intermediate in various synthetic endeavors, to illustrate the pivotal role of Boc-anhydride.

The Heart of the Matter: The Mechanism of N-Boc Protection

The reaction between 2-methoxyaniline and di-tert-butyl dicarbonate is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline initiates the reaction by attacking one of the electrophilic carbonyl carbons of the Boc-anhydride.[1][2][8]

The reaction proceeds through the following key steps:

-

Nucleophilic Attack: The amine nitrogen of 2-methoxyaniline acts as a nucleophile, attacking a carbonyl carbon of di-tert-butyl dicarbonate. This forms a transient tetrahedral intermediate.[1][2]

-

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the expulsion of a tert-butyl carbonate anion as a leaving group.

-

Deprotonation and Decomposition: The tert-butyl carbonate anion is unstable and readily decomposes into the tert-butoxide anion and carbon dioxide gas.[4][8] The tert-butoxide, being a strong base, then deprotonates the positively charged nitrogen atom of the newly formed carbamate, yielding the final N-Boc protected product and tert-butanol.[1][4] Alternatively, an external base such as triethylamine or 4-dimethylaminopyridine (DMAP) can be used to facilitate this deprotonation step.[4][6]

The evolution of carbon dioxide gas is a characteristic feature of this reaction and serves as a visual indicator of its progress.[1] It is crucial to perform this reaction in an open or well-ventilated system to allow for the safe release of the gas.[4][8]

Experimental Protocol: A Validated Approach

The following is a detailed, step-by-step methodology for the synthesis of tert-butyl N-(2-methoxyphenyl)carbamate. This protocol is designed to be self-validating by providing clear checkpoints and expected outcomes.

Materials and Reagents:

-

2-Methoxyaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (optional, as catalyst)

-

Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyaniline (1.0 equivalent) in the chosen solvent (e.g., THF).

-

Addition of Base (Optional but Recommended): Add triethylamine (1.1 to 1.5 equivalents) to the solution. If using DMAP as a catalyst, a substoichiometric amount (e.g., 0.1 equivalents) is sufficient.[3]

-

Addition of Boc-anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.05 to 1.2 equivalents) portion-wise at room temperature. A slight exotherm may be observed. For less reactive anilines or to control the reaction rate, the addition can be performed at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aniline. The reaction is typically complete within 1 to 4 hours.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices: A Deeper Dive

The choices of reagents and conditions in the synthesis of tert-butyl N-(2-methoxyphenyl)carbamate are dictated by the principles of chemical reactivity and practicality.

| Parameter | Choice | Rationale |

| Solvent | Aprotic solvents (THF, DCM, MeCN) | These solvents effectively dissolve both the aniline and Boc-anhydride without participating in the reaction. Water can also be used, often with a base like sodium bicarbonate.[6] |

| Base | Triethylamine (TEA), DMAP, NaHCO₃ | A base is often employed to neutralize the proton generated on the nitrogen atom, driving the reaction to completion.[4] DMAP is a highly effective nucleophilic catalyst that can accelerate the reaction, especially for less reactive amines.[3][9] |

| Stoichiometry | Slight excess of Boc-anhydride | Using a slight excess of Boc-anhydride ensures the complete consumption of the starting aniline. Excess Boc-anhydride is easily removed during work-up or by using a scavenger resin.[10] |

| Temperature | Room Temperature or 0 °C | The reaction is typically facile at room temperature. Cooling to 0 °C can be beneficial for controlling the reaction rate and minimizing potential side reactions, particularly with highly reactive amines. |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction does not go to completion, consider adding a catalytic amount of DMAP, which significantly enhances the rate of acylation.[3][9] Ensure that the Boc-anhydride has not degraded due to improper storage.

-

Formation of Di-Boc Product: In some cases, particularly with primary amines, double addition of the Boc group can occur.[3] This can be minimized by using a stoichiometric amount of Boc-anhydride and avoiding prolonged reaction times or excessive heating.

-

Difficult Work-up: If an emulsion forms during the aqueous work-up, adding more brine can help to break it.

-

Alternative Procedures: For large-scale synthesis or to avoid organic solvents, conducting the reaction in water with a base like sodium bicarbonate is a viable and environmentally benign option.[7] Solvent-free conditions have also been reported to be effective.[4][7]

Conclusion

The use of di-tert-butyl dicarbonate for the N-Boc protection of 2-methoxyaniline is a highly efficient, reliable, and versatile method that is fundamental to modern organic synthesis. A thorough understanding of the reaction mechanism, the rationale behind the choice of experimental conditions, and potential pitfalls allows for the consistent and high-yielding synthesis of tert-butyl N-(2-methoxyphenyl)carbamate. This knowledge is indispensable for researchers and drug development professionals who rely on this key transformation to build complex molecular architectures.

References

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

RSC Publishing. Dual protection of amino functions involving Boc. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Wikipedia. Tert-butyloxycarbonyl protecting group. [Link]

-

YouTube. Protection of Aniline Derivatives. [Link]

-

Organic Syntheses Procedure. DI-tert-BUTYL DICARBONATE. [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

-

YouTube. Di-tert-butyl dicarbonate. [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

-

PubChem. Tert-butyl n-(2-methoxyphenyl)carbamate (C12H17NO3). [Link]

- Google Patents. US5151542A - Process for preparing di-tert.

-

The Royal Society of Chemistry. Experimental Procedures. [Link]

-

ResearchGate. (PDF) A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. [Link]

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

understanding carbamates as protecting groups for amines

An In-depth Technical Guide to Carbamates as Protecting Groups for Amines

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis, from the intricate assembly of complex natural products to the routine production of therapeutic peptides, the strategic manipulation of functional groups is paramount. Among these, the amine group, with its inherent nucleophilicity and basicity, presents a recurring challenge. Unchecked, it can interfere with a multitude of synthetic transformations. The solution lies in the temporary masking of its reactivity through the use of a protecting group.

This guide provides an in-depth exploration of the carbamate functional group, the preeminent and most versatile class of protecting groups for amines.[1][2] We will move beyond simple procedural descriptions to dissect the causality behind experimental choices, offering field-proven insights grounded in mechanistic understanding. This document is designed for the practicing researcher, scientist, and drug development professional who requires a robust and reliable framework for employing carbamates in their synthetic endeavors.

The Rationale for Amine Protection: Why Carbamates Dominate

The lone pair of electrons on a nitrogen atom makes an amine both a potent nucleophile and a Brønsted-Lowry base. In a multi-step synthesis, this reactivity can lead to undesired side reactions, such as acylation, alkylation, or acid-base reactions that can disrupt carefully planned transformations. A protecting group functions as a temporary "hat," rendering the amine unreactive under specific conditions.[1]

Carbamates are uniquely suited for this role. Structurally, they are hybrids of an ester and an amide.[1] This structure is key to their efficacy; the carbonyl group delocalizes the nitrogen's lone pair through resonance, effectively "taming" both its nucleophilicity and basicity.[2][3] This electronic modulation makes the protected amine inert to a wide array of reagents, yet the carbamate linkage can be cleaved under specific, controlled conditions.[1]

The power of carbamates is most evident in the concept of orthogonal protection . This strategy allows for the selective removal of one protecting group in a molecule while others remain intact.[4][5] The three pillars of carbamate protection—Boc , Cbz , and Fmoc —are the cornerstones of this approach, as each is cleaved by a distinct mechanism: acidolysis, hydrogenolysis, and base-mediated elimination, respectively.[1][6][7]

The Pillars of Carbamate Protection: A Comparative Overview

The selection of a carbamate protecting group is a critical strategic decision, dictated by the stability of the substrate and the sequence of planned synthetic steps. The table below summarizes the key characteristics of the three most utilized carbamate protecting groups.

| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz or Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Full Name | tert-Butoxycarbonyl | Benzyloxycarbonyl | 9-Fluorenylmethyloxycarbonyl |

| Cleavage Condition | Acid-labile[6][8] | Hydrogenolysis-labile[1][9] | Base-labile[10][11] |

| Common Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O)[12] | Benzyl chloroformate (Cbz-Cl)[9] | Fmoc-Cl or Fmoc-OSu[10][11] |

| Common Deprotection Reagent | Trifluoroacetic acid (TFA), HCl[6][8] | H₂, Pd/C[9][13] | Piperidine, DBU[14][15] |

| Key Strength | Very stable to bases and hydrogenolysis.[6] | Cleaved under neutral conditions; stable to acids/bases.[9][16] | Cleaved under very mild basic conditions; stable to acid.[11][15] |

| Key Weakness | Generates a reactive carbocation upon cleavage. | Incompatible with reducible groups (e.g., alkynes, nitro). | Labile to many amine bases. |

Mechanistic Deep Dive & Field-Proven Protocols

A profound understanding of the reaction mechanisms for both the installation and removal of these groups is essential for troubleshooting and optimizing synthetic routes.

The Boc Group: An Acid-Labile Workhorse

The tert-Butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, valued for its robustness towards basic, nucleophilic, and reductive conditions.[6][8][17]